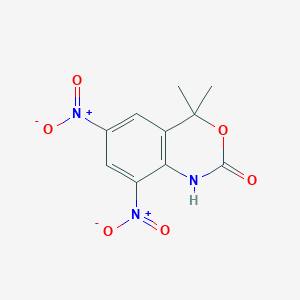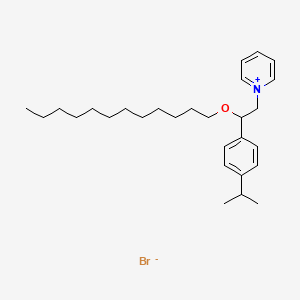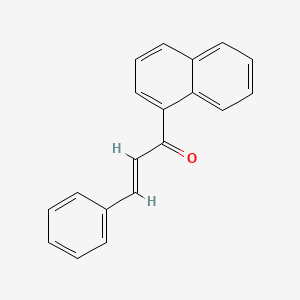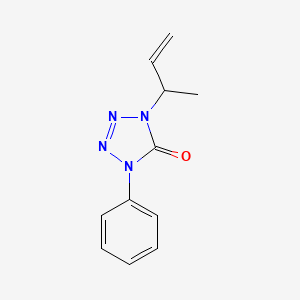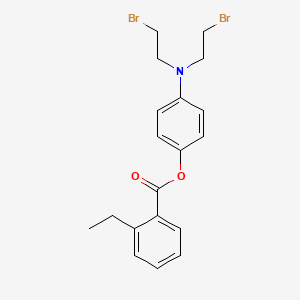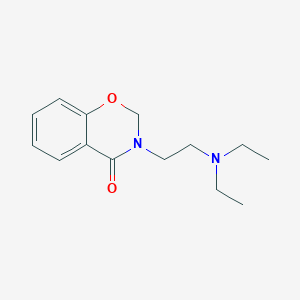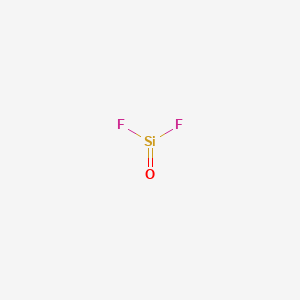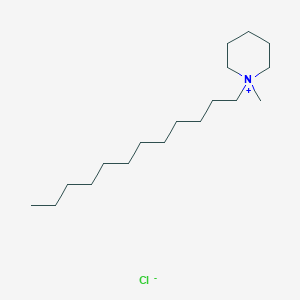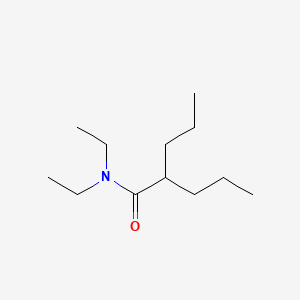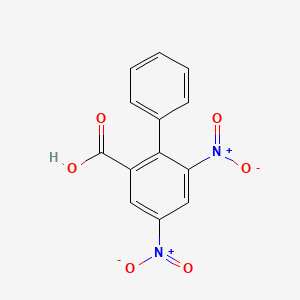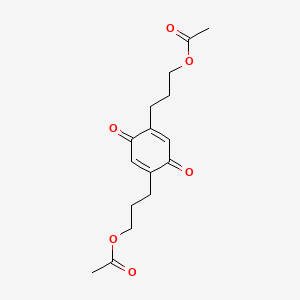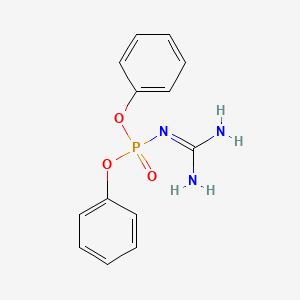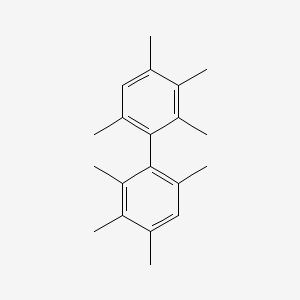
1,1'-Biphenyl, 2,2',3,3',4,4',6,6'-octamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of eight methyl groups attached to the biphenyl core, making it highly substituted. The molecular structure of this compound is significant in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- typically involves the methylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl-.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like chlorine, nitric acid, or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Partially or fully reduced biphenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,6,6’-nonachloro-
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6-nonachloro-
Comparison: 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- is unique due to its high degree of methyl substitution, which imparts distinct chemical and physical properties. Compared to its chlorinated counterparts, the octamethyl derivative is less reactive towards nucleophilic substitution but more stable under oxidative conditions. This stability makes it suitable for applications requiring robust chemical performance.
Propiedades
Número CAS |
6883-66-5 |
|---|---|
Fórmula molecular |
C20H26 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1,2,3,5-tetramethyl-4-(2,3,4,6-tetramethylphenyl)benzene |
InChI |
InChI=1S/C20H26/c1-11-9-13(3)19(17(7)15(11)5)20-14(4)10-12(2)16(6)18(20)8/h9-10H,1-8H3 |
Clave InChI |
MKRONAYRYHSNEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C2=C(C=C(C(=C2C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



